molecular formula C10H13ClO2 B14836767 3-(Tert-butoxy)-4-chlorophenol CAS No. 1243450-70-5

3-(Tert-butoxy)-4-chlorophenol

Cat. No.: B14836767
CAS No.: 1243450-70-5
M. Wt: 200.66 g/mol
InChI Key: KCERPBDHCNPDTM-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-4-chlorophenol is an organic compound that features a tert-butoxy group and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-4-chlorophenol typically involves the introduction of the tert-butoxy group and the chlorine atom onto a phenol ring. One common method is the reaction of 4-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroxy compounds

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

3-(Tert-butoxy)-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-4-chlorophenol involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxyl radicals, which can participate in radical chain reactions. These radicals can interact with other molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-4-chlorophenol is unique due to the presence of both a tert-butoxy group and a chlorine atom on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

1243450-70-5

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

4-chloro-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3

InChI Key

KCERPBDHCNPDTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)Cl

Origin of Product

United States

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